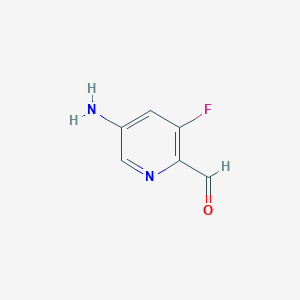

5-Amino-3-fluoropicolinaldehyde

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

The pyridine ring is a fundamental heterocyclic structure found in a vast number of biologically active compounds, including vitamins and many approved drugs. nih.gov The introduction of fluorine into this ring system, creating fluorinated pyridines, dramatically alters the molecule's properties. The high electronegativity of fluorine can modify the basicity of the pyridine nitrogen, influence the molecule's metabolic stability, and enhance its binding interactions with biological targets. nih.gov The synthesis of fluorinated pyridines is an active area of research, with methods developed for selective fluorination at various positions on the ring. nih.gov The compound 5-Amino-3-fluoropicolinaldehyde is a prime example of a multi-substituted fluorinated pyridine, making it a product of sophisticated synthetic chemistry.

Importance of Fluorine in Pharmaceutical and Agrochemical Sciences

The incorporation of fluorine into molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. It is estimated that around 20% of all commercialized pharmaceutical drugs contain fluorine. ambeed.com The carbon-fluorine bond is exceptionally strong, which can protect a drug molecule from metabolic degradation, thereby extending its duration of action in the body. ambeed.com Furthermore, fluorine can increase a molecule's lipophilicity, which aids its ability to cross cell membranes and can improve bioavailability. ambeed.com Fluorine's ability to alter the acidity (pKa) of nearby functional groups and to form specific hydrogen bonds can also lead to enhanced binding affinity and selectivity for its intended biological target. nih.gov These beneficial effects underscore the significance of fluorinated compounds like this compound in the development of new therapeutic agents and crop protection chemicals.

Overview of Picolinaldehyde Derivatives as Privileged Scaffolds

Picolinaldehyde, also known as pyridine-2-carbaldehyde, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The aldehyde group of picolinaldehyde is particularly useful as it can readily react with amines to form Schiff bases, which are important intermediates in the synthesis of a wide variety of heterocyclic compounds and can also act as ligands for metal complexes. chemicalbook.com This reactivity provides a straightforward method for elaborating the picolinaldehyde core into more complex structures, making these derivatives highly valuable in drug discovery and coordination chemistry. chemicalbook.com The presence of the aldehyde function in this compound provides a reactive handle for further chemical transformations.

Scope and Objectives of Academic Inquiry into this compound

While extensive research on the specific compound this compound is not yet widely published, its structure suggests several avenues for academic investigation. The primary objective of such inquiry would be to explore its utility as a versatile building block. Research would likely focus on:

Development of efficient and scalable synthetic routes: While the compound is commercially available from specialty suppliers, academic research could focus on novel, cost-effective methods for its synthesis, potentially starting from readily available precursors like 3-amino-5-fluoropyridine.

Exploration of its reactivity: A systematic study of the reactivity of its three functional groups—the amine, the fluorine, and the aldehyde—would be crucial. This would involve investigating its participation in reactions such as Schiff base formation, nucleophilic aromatic substitution of the fluorine atom, and modifications of the amino group.

Synthesis of novel compound libraries: Using this compound as a starting material, researchers could generate libraries of new, more complex molecules. These libraries could then be screened for biological activity against a range of therapeutic targets, such as kinases, proteases, and receptors, which are often modulated by pyridine-containing molecules. nih.gov

Application in materials science: The unique electronic properties conferred by the fluorine and amino groups on the pyridine ring could make derivatives of this compound interesting candidates for new materials with specific optical or electronic properties.

In essence, academic inquiry into this compound is poised to leverage its unique combination of functional groups to create novel molecules with potential applications in medicine, agriculture, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

5-amino-3-fluoropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-3H,8H2 |

InChI Key |

CNRRMXWBEVEFSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)C=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 5 Amino 3 Fluoropicolinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including oxidation, reduction, condensation, and nucleophilic addition reactions.

The aldehyde group of 5-Amino-3-fluoropicolinaldehyde can be oxidized to the corresponding carboxylic acid, yielding 5-amino-3-fluoropicolinic acid. This transformation is a common step in the synthesis of more complex molecules. Various oxidizing agents can be employed for this purpose. For instance, non-catalyzed hypochlorite (B82951) oxidation has been used to achieve oxidative transformations in related 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov While specific documented examples for this compound are not prevalent, standard oxidizing agents for aldehydes are expected to be effective.

A plausible synthetic route for this oxidation is the treatment of the aldehyde with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an appropriate solvent. The resulting 5-amino-3-fluoropicolinic acid is a valuable intermediate for further functionalization, such as in the synthesis of fluorinated analogs of bioactive compounds. nih.gov

Table 1: Common Reagents for Aldehyde Oxidation

| Reagent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or neutral solution, heat | Carboxylic Acid |

| Chromium Trioxide (CrO₃) | Acidic solution (Jones reagent) | Carboxylic Acid |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | Carboxylic Acid |

| Sodium Hypochlorite (NaOCl) | Aqueous solution | Carboxylic Acid nih.gov |

The reduction of the aldehyde functionality in this compound to a primary alcohol affords (5-amino-3-fluoropyridin-2-yl)methanol. bldpharm.com This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. masterorganicchemistry.comnumberanalytics.comchemguide.co.uk The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. libretexts.org Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but NaBH₄ is often preferred for its operational simplicity and greater safety. libretexts.org The resulting picolyl alcohol is a useful building block in medicinal chemistry. bldpharm.com

The aldehyde group of this compound is a key participant in various carbon-carbon bond-forming condensation reactions.

Aldol (B89426) Condensation: While specific examples involving this compound are not readily found in the literature, the aldehyde can theoretically undergo aldol-type reactions with enolizable carbonyl compounds in the presence of an acid or base catalyst. The presence of the amino group could potentially complicate the reaction by acting as an internal base or by reacting with the aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group). wikipedia.org Pyridinecarbaldehydes are known to undergo facile, catalyst-free Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or cyanoacetates in a water-ethanol mixture at room temperature, often with high yields and E-selectivity. bas.bg The pyridine (B92270) ring itself can act as a dual activator in this reaction. bas.bg The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, leading to decarboxylation. wikipedia.orgorganic-chemistry.org

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgnih.gov The reaction of 2-aminopyridine (B139424) with barbituric acid derivatives in DMF has been reported to yield an unexpected condensation product through a process resembling a Mannich-type reaction. scielo.org.mx Given that this compound contains both an aldehyde and an amino group, it could potentially participate in intramolecular or intermolecular Mannich reactions, leading to complex heterocyclic structures. The reaction of 3-aminopyridine (B143674) with an aldehyde and another active hydrogen compound has also been documented. nih.gov

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles.

Grignard Reaction: Grignard reagents (R-Mg-X) are potent nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. wikipedia.orgmasterorganicchemistry.com However, the reaction of a Grignard reagent with this compound would likely be complicated by the presence of the acidic proton on the amino group. This proton would be readily deprotonated by the strongly basic Grignard reagent, consuming at least one equivalent of the reagent before any addition to the aldehyde can occur. nih.gov Despite this, Grignard reactions on halogenated pyrimidines are known, often proceeding via cross-coupling or addition mechanisms. researchgate.net Careful control of stoichiometry and reaction conditions would be necessary to achieve the desired addition to the aldehyde.

Cannizzaro Reaction: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid. Since this compound has a proton on the carbon adjacent to the pyridine ring, it is technically enolizable, making a classic Cannizzaro reaction unlikely.

Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes reversibly form acetals. This reaction is often used as a method for protecting the aldehyde group during other chemical transformations.

Imine Formation: The aldehyde group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. wikipedia.org This is a reversible, acid-catalyzed reaction where a molecule of water is eliminated. The formation of imines is generally most efficient at a pH of around 5. bas.bg The resulting imine can be a stable compound or a reactive intermediate for further transformations.

Reactions Involving the Amino Group

The amino group on the pyridine ring is a key site for a variety of chemical transformations, influencing the electronic properties of the ring and serving as a handle for further molecular elaboration.

Acylation: The amino group can be readily acylated with reagents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amide. publish.csiro.auresearchgate.net The acetylation of aminopyridines with acetic anhydride in acetone (B3395972) has been studied, and for 2- and 3-aminopyridines, the reaction proceeds directly at the amino nitrogen. publish.csiro.au In some cases, catalysts like 4-(dimethylamino)pyridine (DMAP) are used to facilitate the reaction. acs.org The acylation of the amino group can be used to protect it or to introduce new functional groups.

Diazotization: The primary amino group of aminopyridines can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. rsc.orgrsc.orgkoreascience.or.kr Pyridine-2-diazonium salts are known to be very unstable. google.com However, these intermediates can be used in subsequent reactions, such as replacement of the diazonium group with other functionalities (e.g., hydroxyl, halide) or in coupling reactions to form azo compounds. rsc.org The diazotization of aminopyridines can be performed under anhydrous conditions using an alkyl nitrite in the presence of an acid. google.com This method can be useful for generating diazonium salts that are unstable in aqueous media. koreascience.or.kr

Acylation and Sulfonylation

The amino group of this compound readily undergoes acylation and sulfonylation reactions. These transformations are crucial for introducing a variety of substituents, thereby modifying the compound's physical and chemical properties.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. These reactions typically proceed under mild conditions. For instance, treatment with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield N-(3-fluoro-2-formylpyridin-5-yl)acetamide.

Sulfonylation: Similarly, the amino group can be sulfonylated using sulfonyl chlorides. For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine would furnish the corresponding sulfonamide, N-(3-fluoro-2-formylpyridin-5-yl)-4-methylbenzenesulfonamide.

These reactions are generally high-yielding and provide a straightforward method for derivatizing the amino group. The resulting amides and sulfonamides can serve as intermediates for further synthetic manipulations or as final products with specific biological activities.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(3-fluoro-2-formylpyridin-5-yl)acetamide | Acylation |

| Benzoyl chloride | N-(3-fluoro-2-formylpyridin-5-yl)benzamide | Acylation |

| Methanesulfonyl chloride | N-(3-fluoro-2-formylpyridin-5-yl)methanesulfonamide | Sulfonylation |

| p-Toluenesulfonyl chloride | N-(3-fluoro-2-formylpyridin-5-yl)-4-methylbenzenesulfonamide | Sulfonylation |

Alkylation and Arylation (e.g., Buchwald-Hartwig Amination)

The amino group of this compound can also be a substrate for alkylation and arylation reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org

In a typical Buchwald-Hartwig reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org For this compound, this would involve its amino group acting as the nucleophile. The reaction allows for the introduction of various aryl and heteroaryl groups, significantly expanding the molecular diversity accessible from this starting material. The development of sterically hindered and bidentate phosphine (B1218219) ligands has greatly improved the efficiency and scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org

Direct alkylation of the amino group can be more challenging due to the potential for over-alkylation and reaction at the pyridine nitrogen. However, under carefully controlled conditions using appropriate alkylating agents and bases, mono-alkylation can be achieved. Reductive amination of the aldehyde group, followed by N-alkylation, provides an alternative route to N-alkylated derivatives.

Table 2: Buchwald-Hartwig Amination of this compound

| Aryl Halide/Triflate | Catalyst/Ligand System | Product |

| Bromobenzene | Pd(OAc)₂ / BINAP | 5-(Phenylamino)-3-fluoropicolinaldehyde |

| 4-Chlorotoluene | Pd₂ (dba)₃ / XPhos | 5-(p-Tolylamino)-3-fluoropicolinaldehyde |

| 2-Bromopyridine | PdCl₂(dppf) | 5-((Pyridin-2-yl)amino)-3-fluoropicolinaldehyde |

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted to a diazonium salt through treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid). tarjomeplus.comresearchgate.net This transformation opens up a plethora of synthetic possibilities, as the diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles.

Sandmeyer Reaction: The diazonium salt can be converted to various halogenated derivatives. For example, treatment with copper(I) chloride or copper(I) bromide yields the corresponding 5-chloro- or 5-bromo-3-fluoropicolinaldehyde.

Schiemann Reaction: Introduction of a fluorine atom at the 5-position can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Hydrolysis: The diazonium group can be replaced by a hydroxyl group upon heating in an aqueous acidic solution, affording 5-hydroxy-3-fluoropicolinaldehyde.

Cyanation: Treatment with copper(I) cyanide leads to the formation of 5-cyano-3-fluoropicolinaldehyde.

These transformations provide access to a range of 5-substituted-3-fluoropicolinaldehydes that would be difficult to synthesize directly.

Table 3: Transformations of the Diazonium Salt of this compound

| Reagent | Product | Reaction Name |

| CuCl / HCl | 5-Chloro-3-fluoropicolinaldehyde | Sandmeyer |

| CuBr / HBr | 5-Bromo-3-fluoropicolinaldehyde | Sandmeyer |

| HBF₄, heat | 3,5-Difluoropicolinaldehyde | Schiemann |

| H₂O, H₂SO₄, heat | 5-Hydroxy-3-fluoropicolinaldehyde | Hydrolysis |

| CuCN | 5-Cyano-3-fluoropicolinaldehyde | Cyanation |

Reactions Involving the Pyridine Ring and Fluorine Atom

The pyridine ring of this compound is electron-deficient, a characteristic enhanced by the presence of the fluorine atom and the aldehyde group. This electronic nature governs its reactivity in various reactions.

Halogenation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

While direct electrophilic halogenation of the pyridine ring can be challenging, specific positions can be functionalized under certain conditions. More commonly, cross-coupling reactions are employed to introduce new carbon-carbon bonds.

Suzuki Coupling: If a halogen (e.g., bromine or iodine) were present on the pyridine ring, for instance at the 4- or 6-position, it could participate in Suzuki coupling reactions. snnu.edu.cnnih.gov This palladium-catalyzed reaction with a boronic acid or ester would allow for the introduction of aryl, heteroaryl, or vinyl substituents. snnu.edu.cnnih.gov For example, a hypothetical 4-bromo-5-amino-3-fluoropicolinaldehyde could be coupled with phenylboronic acid to yield 5-amino-3-fluoro-4-phenylpicolinaldehyde. A variety of palladium catalysts and ligands can be used, and the reaction conditions are generally mild. snnu.edu.cn

Sonogashira Coupling: Similarly, a halogenated derivative of this compound could undergo Sonogashira coupling with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by palladium and a copper co-catalyst, would result in the formation of an alkynyl-substituted pyridine. wikipedia.orgorganic-chemistry.org For instance, coupling a hypothetical 6-iodo-5-amino-3-fluoropicolinaldehyde with phenylacetylene (B144264) would produce 5-amino-3-fluoro-6-(phenylethynyl)picolinaldehyde. Copper-free Sonogashira protocols have also been developed. nih.gov

Table 4: Hypothetical Cross-Coupling Reactions

| Substrate | Coupling Partner | Reaction Type | Product |

| 4-Bromo-5-amino-3-fluoropicolinaldehyde | Phenylboronic acid | Suzuki | 5-Amino-3-fluoro-4-phenylpicolinaldehyde |

| 6-Iodo-5-amino-3-fluoropicolinaldehyde | Phenylacetylene | Sonogashira | 5-Amino-3-fluoro-6-(phenylethynyl)picolinaldehyde |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Ring

The fluorine atom at the 3-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the aldehyde group. nih.govnih.govyoutube.com This allows for the displacement of the fluoride (B91410) ion by various nucleophiles.

Strong nucleophiles such as alkoxides, thiolates, and amines can react with this compound, typically at elevated temperatures, to replace the fluorine atom. beilstein-journals.org For example, treatment with sodium methoxide (B1231860) in methanol would yield 5-amino-3-methoxypicolinaldehyde. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups. nih.govnih.gov The rate of substitution is dependent on the strength of the nucleophile and the reaction conditions.

Table 5: Nucleophilic Aromatic Substitution of Fluorine

| Nucleophile | Product |

| Sodium methoxide | 5-Amino-3-methoxypicolinaldehyde |

| Sodium thiophenoxide | 5-Amino-3-(phenylthio)picolinaldehyde |

| Pyrrolidine (B122466) | 5-Amino-3-(pyrrolidin-1-yl)picolinaldehyde |

Dearomatization and Re-aromatization Strategies

Recent advances in organic synthesis have explored the dearomatization of pyridine rings to access saturated and partially saturated heterocyclic scaffolds. acs.orgnih.gov These strategies can be applied to fluorinated pyridines, offering a pathway to novel fluorinated piperidines. springernature.comnih.gov

Dearomatization: The dearomatization of the pyridine ring in a molecule like this compound could potentially be achieved through methods such as reduction with strong reducing agents or through transition metal-catalyzed processes. acs.orgspringernature.comnih.gov For instance, catalytic hydrogenation under specific conditions might lead to the corresponding fluorinated piperidine. However, controlling the regioselectivity and stereoselectivity of such reductions can be challenging. Other methods involve the addition of nucleophiles to activated pyridinium (B92312) salts. nih.govmdpi.com

Re-aromatization: In some synthetic sequences, a dearomatized intermediate is intentionally created to facilitate a particular transformation, after which the aromaticity is restored. youtube.comacs.org This can be achieved through oxidation or elimination reactions. youtube.com For example, if a dearomatized derivative of this compound were formed, subsequent treatment with an oxidizing agent could regenerate the pyridine ring, potentially with new substituents incorporated. This strategy has been used for the selective functionalization of pyridines. documentsdelivered.comthieme-connect.com

These advanced strategies provide powerful tools for the synthesis of complex molecules derived from this compound, expanding its utility in medicinal chemistry and materials science.

Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the aldehyde, the amino group, and the fluorine atom on the pyridine ring. While specific, in-depth mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its transformations can be understood through well-established principles of organic reaction mechanisms, particularly concerning the reactivity of aromatic aldehydes and amines.

The aldehyde functional group at the 2-position of the pyridine ring is a primary site of chemical reactivity. It is an electrophilic center, susceptible to attack by various nucleophiles. The pyridine nitrogen, being electron-withdrawing, enhances the electrophilicity of the aldehyde carbon, making it more reactive than a simple benzaldehyde (B42025). However, the amino group at the 5-position is an electron-donating group, which can partially mitigate this effect through resonance. The fluorine atom at the 3-position is strongly electron-withdrawing through induction, further influencing the electron density of the ring and the reactivity of the functional groups.

A fundamental and illustrative transformation of this compound is its reaction with primary amines to form a Schiff base (or imine). This reaction is a cornerstone of carbonyl chemistry and serves as a model for understanding the mechanistic pathways involving the aldehyde group of this molecule.

The formation of a Schiff base from this compound proceeds through a two-stage mechanism: the initial formation of a carbinolamine intermediate, followed by its dehydration to the final imine product. The reaction is typically catalyzed by either acid or base, which facilitates the key proton transfer steps.

Mechanism of Schiff Base Formation:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the this compound. This step results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is then transferred from the nitrogen atom of the attacking amine to the oxygen atom of the original carbonyl group. This can occur directly or be mediated by solvent or catalyst molecules. This step leads to the formation of a neutral carbinolamine (also known as a hemiaminal).

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by a hydronium ion (or other acid catalyst). This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom then assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: Finally, a water molecule (or other base) removes a proton from the nitrogen atom to yield the neutral Schiff base and regenerate the acid catalyst.

The table below outlines the key steps and intermediates in the acid-catalyzed formation of a Schiff base from this compound.

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Nucleophilic attack of a primary amine (R-NH₂) on the aldehyde carbon. | Tetrahedral Adduct (Zwitterion) | The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. |

| 2 | Proton transfer from the amine nitrogen to the carbonyl oxygen. | Carbinolamine (Hemiaminal) | An intramolecular or solvent-assisted proton transfer leads to a neutral intermediate. |

| 3 | Protonation of the hydroxyl group of the carbinolamine. | Protonated Carbinolamine | The hydroxyl group is converted into a better leaving group (H₂O). |

| 4 | Elimination of a water molecule. | Iminium Ion (Resonance Stabilized) | The nitrogen lone pair assists in pushing out the water molecule, forming a C=N double bond. |

| 5 | Deprotonation of the iminium ion. | Schiff Base (Imine) | A base removes the proton from the nitrogen to yield the final neutral product. |

This mechanistic framework for Schiff base formation is a foundational concept that can be extended to understand other transformations of this compound involving nucleophilic addition to the carbonyl group. The interplay of the electronic effects of the amino and fluoro substituents will consistently be a key factor in modulating the reactivity of this versatile chemical intermediate.

Design and Synthesis of Derivatives and Structural Analogues

Positional Isomers and Regioisomeric Analogues of 5-Amino-3-fluoropicolinaldehyde

The precise placement of substituents on the pyridine (B92270) ring is critical in determining the properties of a molecule. The synthesis of positional isomers of this compound, such as 3-Amino-5-fluoropicolinaldehyde, allows for a systematic exploration of the structure-activity relationships.

Synthesis of Amino-Substituted Fluoropicolinaldehydes (e.g., 3-Amino-5-fluoropicolinaldehyde)

One common method involves the Hofmann rearrangement of 5-fluoronicotinamide (B1329777). In this procedure, 5-fluoronicotinamide is treated with a solution of sodium hydroxide (B78521) and bromine in water. The reaction is typically initiated at a low temperature and then heated to drive the rearrangement to completion, affording 3-Amino-5-fluoropyridine.

Another documented approach begins with 3-amino-2,4,6-tribromo-5-fluoropyridine. nih.govchemicalbook.com This starting material is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base, such as triethylamine (B128534), to neutralize the resulting hydrobromic acid. This catalytic reduction effectively removes the bromine atoms, yielding 3-Amino-5-fluoropyridine in high purity. nih.govchemicalbook.com

Once 3-Amino-5-fluoropyridine is obtained, the subsequent introduction of the aldehyde group at the C2 position to form 3-Amino-5-fluoropicolinaldehyde would likely proceed through a directed ortho-metalation strategy or the oxidation of a corresponding hydroxymethyl or methyl group, a common method for preparing pyridine aldehydes. mdpi.com However, specific methodologies for this transformation on this particular substrate remain to be detailed in peer-reviewed literature.

Synthesis of Halogenated Analogues

The introduction of additional halogen atoms to the this compound scaffold can further modulate its electronic and steric properties. While specific examples for the direct halogenation of this compound are scarce, general methods for the halogenation of pyridines and their N-oxides are well-established and could likely be adapted. nih.govresearchgate.net For instance, the regioselective halogenation of pyridine N-oxides provides a practical route to various 2-halo-substituted pyridines. nih.govresearchgate.net

A relevant example from the patent literature describes the synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted) picolinates. google.com This process starts from 3,4,5,6-tetrachloropicolinonitrile and involves a series of steps including fluorine exchange, amination, and further halogen exchange to introduce the desired substitution pattern. google.com This highlights the feasibility of synthesizing multi-halogenated aminopicolinate derivatives, which could serve as precursors to the corresponding aldehydes.

Furthermore, a deformylative halogenation of aldehydes has been reported, offering an unconventional route to alkyl halides from aldehydes. nih.gov This method, which proceeds via a radical mechanism, could potentially be adapted for the synthesis of certain halogenated derivatives.

Functional Group Modifications on the Pyridine Ring

Beyond the core substituents, further functionalization of the pyridine ring of this compound can provide access to a diverse range of derivatives with tailored properties. This could involve modifications of the amino group, the fluorine atom (though less common), or the introduction of new substituents at the remaining open positions on the ring. The reactivity of the amino group allows for a variety of transformations, including acylation, alkylation, and arylation, to introduce different functionalities.

Exploration of Fused and Bridged Pyridine Systems Incorporating the Amino-Fluoropicolinaldehyde Motif

Fusing a second ring to the pyridine core of this compound can create rigid, three-dimensional structures with novel properties. A prominent example of such fused systems is the pyrazolo[3,4-b]pyridine scaffold, which has demonstrated significant biological activity. nih.gov The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com

A general and efficient method for the synthesis of pyrazolo[3,4-b]pyridines involves the reaction of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This cascade reaction, which proceeds via a 6-endo-dig cyclization, can be tuned to produce either halogenated or non-halogenated products by selecting the appropriate catalyst and reaction conditions. nih.gov This approach offers a versatile route to a variety of substituted pyrazolo[3,4-b]pyridines. Another strategy utilizes the condensation of pyrazole-5-amine derivatives with activated carbonyl compounds in refluxing acetic acid to yield novel pyrazolo[3,4-b]pyridine products. rsc.org

Rational Design Principles for Modulating Reactivity and Structural Properties

The rational design of derivatives of this compound is guided by an understanding of how substituent changes will affect the molecule's electronic and steric properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the pyridine ring and the aldehyde functionality. Computational methods, such as Density Functional Theory (DFT), can be employed to predict these effects and guide the selection of synthetic targets. ornl.govrsc.org

The design of specific functionalities can be aimed at introducing new interaction points for biological targets or for tuning the material properties of the resulting compounds. For instance, the design of pyridine derivatives as selective inhibitors of biological targets often involves scaffold hopping and molecular docking studies to predict binding modes and affinities. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the derivatives of this compound can be crucial for applications in asymmetric catalysis and for developing enantiomerically pure pharmaceuticals. While specific methods for the stereoselective synthesis of chiral derivatives of this compound are not yet reported, general strategies for the asymmetric synthesis of substituted pyridines and related heterocycles can provide a framework for future work. youtube.comethz.chnih.gov

For example, the stereoselective synthesis of highly substituted conjugated dienes has been achieved via the Pd-catalyzed alkoxycarbonylation of 1,3-diynes, a reaction that could potentially be adapted to create chiral side chains on the pyridine ring. nih.gov Retrosynthetic analysis is a powerful tool for planning the stereoselective synthesis of complex molecules, allowing for the strategic disconnection of bonds to identify simpler, chiral starting materials or key stereochemistry-inducing reactions. youtube.com

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of Fluorinated Picolinaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including fluorinated picolinaldehydes.

Multi-Dimensional NMR for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the chemical structure of 5-Amino-3-fluoropicolinaldehyde.

¹H NMR: Proton NMR spectra provide information about the number of different types of protons and their neighboring atoms. For aromatic compounds, the chemical shifts of protons are influenced by the electronic effects of substituents on the ring. organicchemistrydata.org In a related compound, 5-Fluoropicolinaldehyde, the proton NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons. ambeed.com Similarly, for this compound, the aromatic protons would exhibit characteristic shifts and coupling constants, influenced by the amino and fluoro groups.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. In aromatic systems, substituent effects can be clearly observed. researchgate.netchemicalbook.comchemicalbook.com For this compound, the carbon attached to the fluorine atom would show a characteristic large C-F coupling constant, a key indicator of its position.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for analyzing fluorinated organic compounds due to its high sensitivity and wide chemical shift range, which minimizes the likelihood of signal overlap. thermofisher.comhuji.ac.ilnih.gov The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing valuable information about the position and nature of fluorine substitution. thermofisher.com The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (¹JCF, ²JCF, etc.) further aids in structural confirmation. thermofisher.comhuji.ac.il For instance, the analysis of various fluoroorganic compounds demonstrates the ability of ¹⁹F NMR to resolve individual fluorine-containing functional groups. thermofisher.com

Table 1: Representative NMR Data for Related Fluorinated Pyridine (B92270) Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) / Coupling Constant (Hz) | Reference |

| 5-Fluoropicolinaldehyde | ¹H | CDCl₃ | δ = 7.59 (ddd, J = 8.2, 1 Hz, 1H), 8.04 (ddd, J = 8.5, 0.5 Hz, 1H), 8.64 (d, J = 2 Hz, 1H), 10.00 (apparent dd, J = 1, 1 Hz, 1H) | ambeed.com |

| 3-Amino-5-fluoropyridine | ¹H, ¹³C | - | NMR data available and used for confirmation of structure. | chemicalbook.com |

| Fluorobenzene | ¹⁹F | - | -113.15 (vs. CFCl₃) | colorado.edu |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena, such as conformational changes and restricted rotation around single bonds. nih.gov In molecules like this compound, restricted rotation around the C-C bond connecting the aldehyde group to the pyridine ring, or hindered rotation of the amino group, could lead to the existence of different conformers.

At low temperatures, the interchange between these conformers might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature increases, the rate of interchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. mdpi.com Line shape analysis of these temperature-dependent spectra can provide quantitative information about the energy barriers (activation parameters) for the conformational changes. nih.govmdpi.com Studies on similar systems, like carboxamides of 5,6-diaminouracils, have successfully used dynamic NMR to investigate conformer equilibria. mdpi.com While direct DNMR studies on this compound are not widely reported, the principles are applicable for probing its conformational dynamics. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically <5 ppm). nih.gov This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₅FN₂O), HRMS would confirm its elemental formula by providing a highly accurate mass measurement of its molecular ion. This technique is routinely used to confirm the identity of newly synthesized compounds. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.govunito.it In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. nih.govresearchgate.net

For this compound, MS/MS analysis would likely show characteristic losses, such as the loss of the formyl radical (•CHO), carbon monoxide (CO), or hydrogen cyanide (HCN). The fragmentation pathways of protonated amino acids and other nitrogen-containing heterocyclic compounds have been studied in detail, providing a basis for interpreting the MS/MS spectrum of this molecule. nih.govunito.it The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

Table 2: Expected HRMS and Key MS/MS Fragments for this compound

| Ion Type | Formula | Calculated m/z | Fragmentation | Expected Fragment Ions |

| [M+H]⁺ | C₆H₆FN₂O⁺ | 141.0464 | - | - |

| Fragment 1 | C₅H₅FN₂⁺ | 112.0464 | Loss of CHO | [M+H-CHO]⁺ |

| Fragment 2 | C₆H₄FN₂⁺ | 123.0359 | Loss of H₂O (from protonated aldehyde) | [M+H-H₂O]⁺ |

| Fragment 3 | C₅H₄FN⁺ | 97.0355 | Loss of HCN from Fragment 1 | [M+H-CHO-HCN]⁺ |

Chromatographic Separation and Analysis

Chromatographic techniques are vital for the purification and analysis of this compound, especially for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of organic compounds. google.com For fluorinated aromatic compounds, reversed-phase HPLC with a C18 column is a common choice. However, for challenging separations of isomers, stationary phases with different selectivities, such as pentafluorophenyl (PFP) phases, can be advantageous. researchgate.netcsic.es PFP columns can offer enhanced retention and selectivity for halogenated compounds. researchgate.net The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate, is optimized to achieve good peak shape and resolution. helixchrom.com

Gas Chromatography (GC) can also be employed for the analysis of volatile and thermally stable compounds. researchgate.net For polar compounds like this compound, derivatization might be necessary to improve volatility and chromatographic performance. The use of specialized stationary phases in capillary GC columns can provide high resolving power for separating isomers. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution time-of-flight mass spectrometer (HRTOF-MS) has proven effective for the selective separation and identification of fluorinated compounds in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For a polar, aromatic compound like this compound, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase, such as a C18-silica column, and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or starting materials. For instance, a gradient of water and a polar organic solvent like methanol or acetonitrile allows for the elution of a wide range of compounds with varying polarities.

Detection is commonly achieved using a photodiode array (PDA) or a variable wavelength UV detector. The pyridine ring system and its substituents in this compound provide strong UV absorbance, allowing for sensitive detection.

Research Findings: In a typical analysis, a sample of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. The purity is determined by calculating the relative area of the product peak compared to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots can be taken from the reaction mixture at different time intervals. The resulting chromatograms would show a decrease in the peak areas of the reactants and a corresponding increase in the peak area of the this compound product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. While specific validated methods for this compound are not widely published, methods developed for other amino-containing aromatic compounds often use pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) to enhance fluorescence detection, a strategy that could be adapted if higher sensitivity is required. researchgate.netnih.gov

Hypothetical HPLC Purity Analysis Data

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 15.3 | 0.45 | Unknown Impurity |

| 2 | 3.88 | 45.9 | 1.35 | Starting Material |

| 3 | 7.52 | 3325.5 | 97.95 | This compound |

| 4 | 9.21 | 8.8 | 0.25 | By-product |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used to identify and quantify volatile and thermally stable compounds. For a compound like this compound, which contains a polar primary amine, direct analysis can be challenging due to potential interactions with the GC column and thermal instability.

To overcome these issues, chemical derivatization is often necessary. The primary amino group can be converted into a less polar, more volatile derivative, for example, through silylation. This two-step process involves the separation of the derivatized analytes on a capillary column followed by their detection and identification by a mass spectrometer.

Research Findings: Upon entering the mass spectrometer, the derivatized molecule undergoes ionization, typically by electron impact (EI), which generates a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular "fingerprint." For derivatized this compound, the mass spectrum would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve characteristic losses, such as the loss of the aldehyde group (-CHO), cleavage of the derivatizing group, and fragmentation of the pyridine ring structure. The precise mass measurements from the MS detector allow for the confirmation of the elemental composition of the parent molecule and its fragments. This technique is particularly useful for identifying volatile impurities that may not be easily detected by HPLC. Studies on similar amino-containing compounds often require derivatization to achieve good chromatographic separation and stable mass spectra. nih.gov

Predicted GC-MS Fragmentation Data for this compound (Note: Assumes successful analysis without derivatization for simplicity. m/z values would shift with a derivatizing agent.)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 140 | [M]⁺ | Molecular Ion |

| 111 | [M - CHO]⁺ | Loss of aldehyde group |

| 121 | [M - F]⁺ | Loss of fluorine atom (less common) |

| 112 | [M - N=CH]⁺ | Ring fragmentation |

| 85 | [C₄H₂FN]⁺ | Fragment of the pyridine ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules pack together in the crystal lattice through intermolecular interactions.

The process involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Chemical Formula | C₆H₅FN₂O | The elemental composition of the molecule. |

| Formula Weight | 140.12 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 98.5° | The lengths and angle of the fundamental repeating unit of the crystal. |

| Volume (V) | 631.4 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the stiffness of the bonds connecting them.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman active.

These two techniques are often complementary. For example, a symmetrical stretch that is weak in the IR spectrum may produce a strong signal in the Raman spectrum.

Research Findings: For this compound, vibrational spectroscopy provides a quick and powerful method for structural confirmation. The spectra can be interpreted by assigning observed absorption bands (in IR) or scattered peaks (in Raman) to specific molecular vibrations. Theoretical calculations using Density Functional Theory (DFT) are often used to aid in the assignment of complex vibrational spectra of pyridine derivatives. bohrium.comresearchgate.netnih.gov The key functional groups—amine, fluorine, aldehyde, and the pyridine ring—all have characteristic vibrational frequencies. For instance, the N-H stretching of the amino group, the C=O stretching of the aldehyde, and the C-F stretching vibrations appear in distinct regions of the spectrum, confirming the presence of these groups.

Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique (Expected Intensity) | Comments |

|---|---|---|---|

| ~3450, ~3350 | N-H asymmetric & symmetric stretching | IR (Medium), Raman (Weak) | Characteristic doublet for a primary amine. |

| ~3080 | Aromatic C-H stretching | IR (Weak), Raman (Strong) | Vibrations of the C-H bonds on the pyridine ring. |

| ~2850, ~2750 | Aldehyde C-H stretching | IR (Weak) | Fermi resonance doublet, characteristic of aldehydes. |

| ~1705 | C=O stretching | IR (Strong), Raman (Medium) | Strongly indicates the presence of the aldehyde group. |

| ~1620 | N-H scissoring (bending) | IR (Strong), Raman (Weak) | Confirms the primary amine group. |

| ~1580, ~1470 | Pyridine ring (C=C, C=N) stretching | IR (Strong), Raman (Strong) | Fundamental vibrations of the aromatic ring skeleton. bohrium.com |

| ~1250 | C-F stretching | IR (Strong), Raman (Weak) | A key indicator for the presence of the fluorine substituent. |

| ~1310 | Aromatic C-N stretching | IR (Medium), Raman (Medium) | Vibration of the bond connecting the amino group to the ring. |

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in 5-Amino-3-fluoropicolinaldehyde—specifically the bond between the pyridine (B92270) ring and the aldehyde group—means the molecule can exist in different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is important because the biological activity and reactivity of a molecule can depend heavily on its preferred conformation.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. nih.govmdpi.com By solving Newton's equations of motion for the system, MD simulations provide a dynamic picture of the molecule's behavior, including conformational transitions, vibrations, and interactions with solvent molecules. mdpi.com An MD simulation of this compound in a solvent like water would reveal how the molecule samples different conformational states, the timescale of these changes, and how solvent molecules arrange themselves around the solute, which can influence its reactivity. mdpi.comrsc.org

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms at a molecular level. researchgate.net For this compound, which contains a reactive aldehyde and a nucleophilic amino group, several reactions can be envisioned, such as condensation or aminolysis. researchgate.netresearchgate.net

Using methods like DFT, a proposed reaction pathway can be mapped out. This involves optimizing the geometries of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—must be located. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. A lower activation energy indicates a faster reaction. researchgate.net By comparing the activation energies for different possible pathways (e.g., concerted vs. stepwise mechanisms), the most likely reaction mechanism can be determined. researchgate.net For example, modeling the aminolysis reaction could reveal whether it proceeds through a direct concerted pathway or a stepwise pathway involving a tetrahedral intermediate. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. nih.gov For this compound, predicting ¹H, ¹³C, and especially ¹⁹F NMR spectra is highly relevant. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the isotropic magnetic shielding tensors for each nucleus. ijcce.ac.ir These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The high sensitivity of ¹⁹F chemical shifts to the local electronic environment makes computational prediction particularly useful for confirming the effects of the amino and aldehyde groups on the fluorine atom's resonance. nih.govuni-muenchen.de

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies can be directly compared to experimental Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to a good correlation between theoretical and experimental spectra. researchgate.net This allows for confident assignment of the observed spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and C-F stretching.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table shows a hypothetical comparison to demonstrate the utility of computational predictions in spectroscopy. Experimental values are placeholders.

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value | Assignment |

|---|---|---|---|

| ¹⁹F Chemical Shift (ppm) | -115.2 | -114.8 | Fluorine on pyridine ring uni-muenchen.de |

| Aldehyde ¹H Shift (ppm) | 9.85 | 9.91 | -CHO proton |

| IR Frequency (cm⁻¹) | 1715 (scaled) | 1708 | C=O stretch researchgate.net |

| IR Frequency (cm⁻¹) | 3420 (scaled) | 3415 | N-H stretch (asymmetric) |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Insights from Computational Models

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to link a molecule's chemical structure to its biological activity or physical properties, respectively. Computational models are central to modern SAR and SPR, particularly in fields like drug discovery. mdpi.commdpi.com

For this compound, computational models can be used to build a QSAR (Quantitative Structure-Activity Relationship) model. nih.govnih.gov This involves creating a set of virtual analogues by computationally modifying the parent structure (e.g., changing the position of the fluorine, substituting the amino group). For each analogue, a set of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular surface area, charge distributions) is calculated. nih.gov These descriptors are then correlated with a measured biological activity (e.g., enzyme inhibition) using statistical methods like random forest or support vector machines to build a predictive model. mdpi.comnih.gov

Such models can provide profound insights into which structural features are critical for activity. For instance, a QSAR model might reveal that a strong negative electrostatic potential near the aldehyde oxygen and a specific conformational arrangement are essential for binding to a biological target. This knowledge can then guide the synthesis of new, more potent, or selective compounds, accelerating the discovery process. mdpi.com

Analysis of Fluorine Positioning Effects on Electronic and Cationic Properties

The strategic placement of a fluorine atom on the picolinaldehyde scaffold, particularly in conjunction with an amino group, significantly modulates the electronic landscape of the molecule. This, in turn, influences its ability to interact with cations, a critical aspect for its potential applications in coordination chemistry and materials science. Computational methods, primarily Density Functional Theory (DFT), are instrumental in dissecting these effects.

The primary site of protonation or cation binding in pyridine derivatives is the lone pair of the nitrogen atom. acs.org The basicity of this nitrogen, and thus its affinity for cations, is a direct reflection of the electronic effects of the ring substituents. An electron-donating group, such as the amino group, increases the electron density on the nitrogen, enhancing its basicity and cation affinity. Conversely, an electron-withdrawing group like fluorine decreases the electron density, reducing basicity.

In this compound, these two groups are in a delicate balance. The amino group at position 5 increases the electron density of the ring through resonance, while the fluorine atom at position 3 withdraws electron density via the inductive effect. The aldehyde group at position 2 is also electron-withdrawing.

Theoretical calculations on related systems, such as halopyridines and aminopyridines, provide a framework for understanding these interactions. acs.orgmostwiedzy.pl The proton affinity (PA), a measure of gas-phase basicity, is a key descriptor that can be calculated using DFT. A higher proton affinity indicates a stronger interaction with a proton, and by extension, other cations.

To illustrate the effect of fluorine's position, we can consider a hypothetical computational study comparing isomers of amino-fluoropicolinaldehyde. The following table presents theoretical data based on principles gleaned from studies on similar pyridine systems.

Table 1: Theoretical Electronic Properties and Proton Affinities of Picolinaldehyde Isomers This table is a hypothetical representation based on established principles of computational chemistry for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Proton Affinity (kcal/mol) |

|---|---|---|---|---|---|

| Picolinaldehyde | -7.012 | -1.987 | 5.025 | 3.54 | 220.5 |

| 5-Aminopicolinaldehyde (B2929154) | -6.543 | -1.765 | 4.778 | 4.12 | 228.1 |

| 3-Fluoropicolinaldehyde | -7.234 | -2.143 | 5.091 | 2.89 | 215.3 |

| This compound | -6.891 | -2.011 | 4.880 | 3.78 | 222.7 |

The data illustrates that the amino group increases the HOMO energy and decreases the energy gap, indicating increased reactivity and electron-donating character, which in turn increases the proton affinity. The fluorine atom has the opposite effect. In this compound, the properties are intermediate, showcasing the competitive electronic effects.

Furthermore, the interaction with metal cations can be quantified by calculating the cation binding energy (CBE). Studies on the interaction of pyridines with various cations, such as cyanide cation (⁺CN), have shown a linear relationship between the relative cation affinity and the proton affinity. dntb.gov.ua This suggests that the same structural factors that govern basicity also dictate the strength of interaction with other electrophilic species.

Table 2: Theoretical Cation (Li⁺) Binding Energies of Picolinaldehyde Derivatives This table is a hypothetical representation based on established principles of computational chemistry for illustrative purposes.

| Compound | Cation Binding Site | Binding Distance (Å) | Cation Binding Energy (kcal/mol) |

|---|---|---|---|

| Picolinaldehyde | Pyridine-N | 2.01 | -35.2 |

| 5-Aminopicolinaldehyde | Pyridine-N | 1.98 | -39.8 |

| 3-Fluoropicolinaldehyde | Pyridine-N | 2.05 | -32.1 |

| This compound | Pyridine-N | 2.03 | -36.5 |

The hypothetical cation binding energies in Table 2 follow the same trend as the proton affinities. The electron-donating amino group strengthens the cation binding, while the electron-withdrawing fluorine atom weakens it. The interplay of these substituents in this compound results in a moderated cation affinity. These computational insights are crucial for designing molecules with tailored affinities for specific cations, which is relevant in the development of sensors and catalysts. The presence of both donor and acceptor groups can also lead to interesting non-linear optical properties, as seen in other pyridine derivatives. nih.gov

Strategic Applications in Contemporary Organic Synthesis

5-Amino-3-fluoropicolinaldehyde as a Versatile Building Block

This compound is a highly functionalized pyridine (B92270) derivative that serves as a valuable starting material in organic synthesis. Its structure, featuring an aldehyde, a primary amine, and a fluorine atom on a pyridine ring, offers multiple reaction sites. This unique combination of functional groups allows for its use in the construction of diverse and complex molecular architectures.

The inherent reactivity of the aldehyde and amino groups in this compound makes it an ideal substrate for synthesizing a variety of heterocyclic compounds. A primary application lies in its use in multicomponent reactions, particularly in 1,3-dipolar cycloadditions, to create five-membered heterocycles. nih.govrsc.org

In a typical reaction, the aldehyde group can condense with an amino acid to form an azomethine ylide in situ. This reactive intermediate, a 1,3-dipole, can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an activated alkene or alkyne, to yield complex pyrrolidine (B122466) or dihydropyrrole structures. nih.govacademie-sciences.fr The fluorine substituent on the pyridine ring can influence the electronic properties and reactivity of the dipole, potentially affecting the stereoselectivity of the cycloaddition. The development of such reactions, sometimes involving pseudo-five-component processes, allows for the rapid assembly of structurally complex molecules from simple precursors. nih.govbeilstein-journals.org

Furthermore, the amino and aldehyde functionalities can be utilized in intramolecular cyclization reactions. For instance, derivatives of this compound could be precursors for fluorinated aminofurans, which are valuable structures in agrochemicals and pharmaceuticals. unistra.fr

Table 1: Examples of Heterocyclic Synthesis Reactions

| Reaction Type | Reactants | Product Scaffold | Significance |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | This compound, Amino Acid, Alkene/Alkyne | Spirooxindole-pyrrolidines, Pyrrolizidines | Rapid construction of complex, multi-stereocenter heterocycles. nih.govnih.gov |

| Intramolecular Cyclization | Modified this compound derivatives | Aminofurans | Access to important fluorinated heterocyclic systems. unistra.fr |

The substituted picolinaldehyde scaffold is a key feature in many biologically active molecules. The strategic placement of the amino and fluoro groups in this compound makes it a significant building block for the convergent synthesis of molecules with potential therapeutic applications. Its structural similarity to compounds developed as PET radioligands, such as derivatives of 4-aminopyridine (B3432731) for imaging demyelination, highlights the potential of this molecular core in neuroimaging and diagnostics. biorxiv.org

In a convergent synthesis, the pre-functionalized pyridine ring of this compound can be coupled with other complex fragments. The aldehyde can be used for imine or enamine formation, while the amino group can be acylated or alkylated, allowing for the late-stage introduction of molecular diversity. This approach is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. For example, the aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing further handles for derivatization.

Participation in Advanced Coupling Reactions

While the amino group is not a typical leaving group for cross-coupling, its presence, along with the fluorine atom and the aldehyde, makes this compound a versatile substrate for various advanced coupling reactions, often after suitable functional group manipulation. The pyridine ring itself is a common substrate in metal-catalyzed reactions.

For instance, the amino group can be converted into a more suitable leaving group, such as a diazonium salt or a triflate, enabling its participation in reactions like the Sandmeyer reaction or various palladium-catalyzed cross-couplings. Alternatively, the amino group can be used as a directing group to achieve regioselective C-H activation at other positions on the pyridine ring. The aldehyde group may require protection (e.g., as an acetal) before performing these transformations. Analogous halogenated picolinaldehydes are known to participate effectively in Suzuki-Miyaura couplings, and similar strategies could be applied to derivatives of this compound.

Role in the Development of New Synthetic Methodologies

The unique arrangement of reactive sites in this compound makes it an attractive platform for developing novel synthetic methodologies. Its potential in multicomponent reactions, particularly those that proceed via sequential or domino pathways, is significant. nih.gov For example, a reaction could be designed where the aldehyde first undergoes a Knoevenagel condensation, followed by an intramolecular Michael addition involving the amino group, leading to complex heterocyclic systems in a single pot.

The compound's structure is also well-suited for exploring chemoselective transformations. Developing conditions that allow for the selective reaction of either the aldehyde or the amino group in the presence of the other is a key challenge that can lead to new synthetic tools. The fluorine atom can serve as a spectroscopic probe (¹⁹F NMR) to monitor reaction progress and stereochemical outcomes.

Applications in Protein Engineering and Protein-Protein Coupling Reactions

The aldehyde functional group is a valuable tool in bioconjugation and protein engineering due to its ability to react chemoselectively with primary amines (such as the N-terminus of a protein or the side chain of lysine) to form Schiff bases, which can be subsequently reduced to stable secondary amines. nih.gov this compound can therefore be employed as a chemical probe or linker to attach the fluorinated pyridine moiety to proteins.

This conjugation can serve several purposes in protein engineering:

Protein Labeling: The fluorinated pyridine can act as a tag for ¹⁹F NMR studies, providing insights into protein structure and dynamics.

Modulating Protein Properties: Attaching this small molecule can alter the solubility or stability of a protein. Fusion tags are often used to enhance the solubility of recombinant proteins. nih.gov

Protein-Protein Coupling: If two different proteins are functionalized with complementary reactive groups, this compound could act as a linker to form well-defined protein-protein conjugates. The aldehyde provides a reactive handle for covalent bond formation. nih.gov

The design of peptide-binding proteins often relies on specific interactions, and the functional groups on this compound could be used to design small molecule binders or to covalently link to specific sites on engineered proteins. nih.gov

Potential in the Tailored Molecular Design of Functional Materials and Chemical Systems

The rigid, aromatic structure of the pyridine ring, combined with its specific functionalization, makes this compound a promising candidate for the bottom-up synthesis of functional materials.

Framework Materials: The pyridine nitrogen and the exocyclic amino group can act as bidentate or monodentate ligands for metal ions, making this compound a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs). ambeed.com Similarly, it could be used to build Covalent Organic Frameworks (COFs) through reactions involving its aldehyde and amino groups. These materials have potential applications in gas storage, catalysis, and sensing.

Organic Electronics: Pyridine-based molecules are often used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the pyridine ring are modulated by the electron-donating amino group and the electron-withdrawing fluorine atom and aldehyde group. This "push-pull" electronic character suggests potential applications in non-linear optical (NLO) materials or as a component in dye-sensitized solar cells. ambeed.com

Table 2: Potential Applications in Functional Materials

| Material Type | Key Functional Groups | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Pyridine Nitrogen, Amino Group | Gas Storage, Catalysis |

| Covalent Organic Frameworks (COFs) | Aldehyde Group, Amino Group | Porous Materials, Separation |

| Organic Electronics | Fluorinated Pyridine Core | Dyes, Non-Linear Optics ambeed.com |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For 5-Amino-3-fluoropicolinaldehyde and its derivatives, future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards greener alternatives. This includes the adoption of microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for pyridine (B92270) derivatives. acs.org The use of recyclable and non-toxic reaction media, such as 2,2,2-trifluoroethanol (B45653) (TFE), presents another promising avenue for greener production. acs.org Furthermore, developing catalytic systems that are recoverable and reusable, such as magnetically recoverable nano-catalysts, could significantly improve the process's environmental footprint by simplifying purification and minimizing waste. nih.gov

Table 1: Comparison of Potential Synthetic Approaches

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, sonication |

| Solvents | Often toxic and volatile organic solvents | Recyclable media (e.g., TFE), ionic liquids, water |

| Catalysts | Homogeneous, single-use catalysts | Heterogeneous, magnetically recoverable, biocatalysts |

| Reaction Time | Often hours to days | Minutes to a few hours acs.org |

| Waste Generation | Higher, due to complex workups | Lower, due to easier product isolation and catalyst recycling |

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of this compound is dictated by its three distinct functional groups: the nucleophilic amino group, the electrophilic aldehyde, and the fluorinated pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr). Future research will delve into leveraging this inherent reactivity through novel catalytic transformations. Organocatalysis, for instance, offers a metal-free approach to enantioselective reactions, such as aldol (B89426) reactions involving the picolinaldehyde moiety. nih.gov Advanced catalytic systems, including photocatalysis and electrocatalysis, could unlock new reaction pathways under mild conditions. numberanalytics.com The development of new transition-metal catalysts, particularly those based on palladium, will continue to expand the scope of cross-coupling reactions, enabling the precise installation of diverse substituents onto the pyridine core. numberanalytics.com

Integration with Artificial Intelligence and Automation in Chemical Synthesis

Advanced Applications in Supramolecular Chemistry and Material Science

The electronic properties conferred by the fluorine atom, combined with the hydrogen-bonding capabilities of the amino and aldehyde groups, make this compound an attractive building block for supramolecular assemblies and advanced materials. nih.gov The fluorine atom can participate in non-covalent interactions, such as halogen bonding, which can be used to direct the self-assembly of molecules into well-defined architectures. mdpi.com Future research could explore its use in creating fluorinated polymers with enhanced thermal stability and chemical resistance or in developing novel sensors where binding events at the aldehyde or amino group trigger a detectable change in the molecule's fluorescent properties. nih.govtandfonline.com The introduction of the fluorosulfate (B1228806) group via Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry is another emerging area that could be applied to derivatives to tune their properties for materials science applications. mdpi.com

Expanding the Library of Complex Fluorinated Pyridine Derivatives

This compound is a versatile scaffold for generating large libraries of complex molecules. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govlifechemicals.com The strategic incorporation of fluorine is known to enhance metabolic stability and binding affinity. acs.org By systematically modifying the aldehyde (e.g., through condensation, oxidation, or reduction) and the amino group (e.g., through acylation or alkylation), a vast array of derivatives can be created. Methods for late-stage functionalization, such as C–H fluorination and subsequent nucleophilic aromatic substitution, provide powerful tools for diversifying complex molecular structures. nih.govacs.org This expansion of chemical diversity is crucial for screening programs aimed at identifying new drug candidates and functional materials. doaj.orgnih.gov

Table 2: Potential Derivative Classes from this compound

| Functional Group | Reaction Type | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| Aldehyde | Reductive amination | Substituted aminomethylpyridines | Bioactive compounds |

| Aldehyde | Wittig reaction | Alkenylpyridines | Polymer building blocks |

| Aldehyde | Oxidation | Picolinic acids | Ligands for metal complexes |

| Amino | Acylation | Amidopyridines | Pharmaceutical intermediates |

| Amino | Diazotization/Substitution | Halogenated/cyanated pyridines | Synthetic building blocks |

| Pyridine Ring | SNAr at F-position | Alkoxy/thioether pyridines | Agrochemicals, materials |

Interdisciplinary Research Opportunities in Chemical Biology and Catalysis